An In-depth Technical Guide to 4-(Cyclopropylmethyl)piperazin-2-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-(Cyclopropylmethyl)piperazin-2-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Cyclopropylmethyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document integrates established principles of organic chemistry and data from closely related analogues to present a scientifically grounded resource. The information herein is intended to support research and development efforts by providing a detailed understanding of its structure, potential properties, and plausible synthetic routes.
Introduction: The Significance of the Piperazin-2-one Scaffold
The piperazin-2-one motif is a recognized "privileged scaffold" in medicinal chemistry.[1] This structural core is present in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities.[2][3] Its utility stems from the rigid, yet three-dimensional, arrangement of atoms that can present substituents in well-defined spatial orientations, making it an excellent platform for designing molecules that can interact with specific biological targets.[1] The presence of both a lactam (a cyclic amide) and a secondary or tertiary amine provides opportunities for diverse chemical modifications to fine-tune a compound's physicochemical and pharmacokinetic properties.
The introduction of a cyclopropylmethyl group at the N4 position is a common strategy in drug design. This small, strained ring system can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable hydrophobic and conformational effects. The combination of the piperazin-2-one core with a cyclopropylmethyl substituent, therefore, represents a promising area for the exploration of new therapeutic agents.
Chemical Structure and Nomenclature
The chemical structure of 4-(Cyclopropylmethyl)piperazin-2-one consists of a six-membered piperazine ring containing a ketone group at the 2-position and a cyclopropylmethyl group attached to the nitrogen atom at the 4-position.
Systematic IUPAC Name: 4-(Cyclopropylmethyl)piperazin-2-one
Chemical Formula: C₈H₁₄N₂O
Molecular Weight: 154.21 g/mol
Caption: Chemical structure of 4-(Cyclopropylmethyl)piperazin-2-one.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 4-(Cyclopropylmethyl)piperazin-2-one are not available. The following table provides predicted values based on computational models and comparison with structurally similar compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Melting Point | 100 - 120 °C | Based on similar N-substituted piperazin-2-ones. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to the polar lactam group. |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | The presence of the polar lactam and amine groups suggests some water solubility, while the hydrocarbon portions (cyclopropylmethyl and ethylene bridge) would limit it. |
| pKa | 7.5 - 8.5 | Estimated for the secondary amine at the N1 position. The lactam nitrogen is non-basic. |
| LogP | 0.5 - 1.5 | Calculated LogP suggests a moderate lipophilicity. |
Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one
While a specific, published synthesis for 4-(Cyclopropylmethyl)piperazin-2-one is not readily found, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of piperazin-2-one.[4] The most direct approach involves the reaction of piperazin-2-one with a suitable cyclopropylmethyl halide.
Proposed Synthetic Pathway: N-Alkylation
The proposed synthesis involves the nucleophilic substitution of a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) by the secondary amine of the piperazin-2-one starting material.
Caption: Proposed synthetic workflow for 4-(Cyclopropylmethyl)piperazin-2-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general procedure for N-alkylation and should be optimized for this specific reaction.
Materials:
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Piperazin-2-one
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
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Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 4-(Cyclopropylmethyl)piperazin-2-one.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazin-2-one's secondary amine, which would render it non-nucleophilic. Potassium carbonate is a common and effective base for such reactions.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and does not interfere with the reaction.
-
Excess Alkylating Agent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting piperazin-2-one.
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Heating: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
Potential Biological Activities and Applications
While there is no specific biological data for 4-(Cyclopropylmethyl)piperazin-2-one, the structural motifs present suggest several potential areas of therapeutic interest.
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Central Nervous System (CNS) Activity: Many piperazine and piperazinone derivatives are known to be active in the central nervous system.[5] The cyclopropylmethyl group is also found in some CNS-active drugs. Therefore, it is plausible that this compound could exhibit activity as an antidepressant, anxiolytic, or antipsychotic agent.
-
Anticancer Properties: The piperazin-2-one scaffold has been explored for the development of anticancer agents.[3][6] The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.
-
Enzyme Inhibition: The rigid structure of the piperazin-2-one ring makes it a suitable starting point for the design of enzyme inhibitors. Depending on further functionalization, it could be targeted towards kinases, proteases, or other enzyme classes.
Conclusion
4-(Cyclopropylmethyl)piperazin-2-one is a compound with significant potential in the field of drug discovery, owing to its combination of the medicinally important piperazin-2-one scaffold and the beneficial cyclopropylmethyl group. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis and the exploration of its chemical and biological properties. The proposed synthetic route is robust and based on well-established chemical principles. Further research into this molecule is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel therapeutic agent.
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